Tipranavir

Description

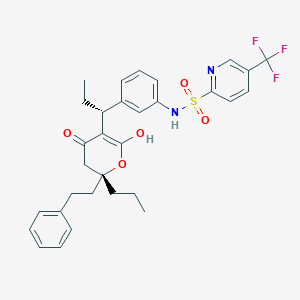

Structure

3D Structure

Propriétés

IUPAC Name |

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUHGSWHZTSEU-FYBSXPHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048622 | |

| Record name | Tipranavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, Freely soluble in dehydrated alcohol, propylene glycol. Insoluble in aqueous buffer, pH 7.5 | |

| Record name | Tipranavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid from ethyl acetate + heptane | |

CAS No. |

174484-41-4 | |

| Record name | Tipranavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174484-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipranavir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174484414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipranavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipranavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tipranavir | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIPRANAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZT404XD09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86-89 °C | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipranavir (TPV) is a non-peptidic protease inhibitor (PI) that represents a significant advancement in the treatment of Human Immunodeficiency Virus (HIV) infection, particularly in cases of multi-drug resistance.[1][2] Unlike its peptidic predecessors, this compound's unique chemical structure, belonging to the class of 4-hydroxy-5,6-dihydro-2-pyrones, confers a distinct mechanism of action and a favorable resistance profile.[3][4] This technical guide provides a comprehensive overview of the core mechanism of this compound's action against HIV protease, detailing its molecular interactions, binding thermodynamics, and the experimental methodologies used to elucidate these characteristics.

Dual-Pronged Inhibition of HIV Protease

This compound exerts its anti-HIV effect through a dual mechanism that targets both the enzymatic activity of the mature HIV protease dimer and the dimerization process of the protease monomers itself. This multifaceted approach is a key contributor to its potency against resistant viral strains.

Inhibition of Protease Catalytic Activity

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the mature HIV-1 protease. HIV-1 protease is a homodimeric aspartic protease that is essential for the viral life cycle, responsible for cleaving the viral Gag and Gag-Pol polyproteins into functional structural proteins and enzymes.[4][5] This cleavage is a critical step in the maturation of infectious virions.

This compound, as a competitive inhibitor, binds to the active site of the HIV protease.[6] Its non-peptidic nature allows for a high degree of structural flexibility, enabling it to fit within the active site of both wild-type and mutated proteases that may have developed resistance to other PIs.[4][7] X-ray crystallography studies have revealed that this compound establishes a robust network of hydrophobic interactions with the active site amino acids.[8] Crucially, it also forms strong hydrogen bonds with invariant regions of the enzyme, including the catalytic aspartate residue (Asp25) and the backbone atoms of residues in the flap region (D29, D30, G48, and I50).[1][8] This interaction with the less mutable backbone of the protease is a key factor in its ability to maintain activity against resistant variants.

Inhibition of Protease Dimerization

A distinguishing feature of this compound is its ability to inhibit the dimerization of HIV-1 protease monomers.[9][10] The protease is only active as a dimer, and the process of two protease monomers coming together is a prerequisite for its catalytic function. This compound can bind to the protease monomers, preventing their association into a functional dimeric enzyme.[10] This mechanism adds another layer to its antiviral activity and contributes to its high genetic barrier to resistance.

Quantitative Analysis of this compound-Protease Interaction

The potency of this compound's interaction with HIV protease has been quantified through various biophysical and enzymatic assays. The following tables summarize key quantitative data.

Binding Affinity (Ki) of this compound against Wild-Type and Mutant HIV-1 Protease

The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to its target enzyme. A lower Ki value indicates a stronger binding affinity.

| HIV-1 Protease Variant | Ki (pM) | Fold Change vs. Wild-Type | Reference |

| Wild-Type | 8 - 19 | - | [8][11] |

| I50V | - | - | [1] |

| V82F/I84V | - | - | [1] |

| Multidrug-Resistant (L10I/L33I/M46I/I54V/L63I/V82A/I84V/L90M) | - | - | [1] |

| This compound-Selected (I13V/V32L/L33F/K45I/V82L/I84V) | - | - | [1] |

Note: Specific Ki values for the mutant proteases were not consistently reported in picomolar units across the reviewed literature, hence they are not included in this table to maintain data integrity. The general trend indicates a small loss in binding affinity against resistant mutants compared to other PIs.

Thermodynamic Profile of this compound Binding to HIV-1 Protease

Isothermal titration calorimetry (ITC) has been instrumental in elucidating the thermodynamic drivers of this compound's high affinity for HIV protease. Unlike many other PIs that are enthalpy-driven, this compound's binding is largely driven by a favorable entropy change.

| HIV-1 Protease Variant | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Wild-Type | -15.3 | -0.7 | -14.6 | [1][5] |

| I50V | - | - | - | [1] |

| V82F/I84V | - | - | - | [1] |

| Multidrug-Resistant | - | - | - | [1] |

| This compound-Selected | - | - | - | [1] |

Note: While the study[1] indicates that this compound compensates for entropic losses with enthalpic gains against mutants, specific numerical values for ΔG, ΔH, and -TΔS for each mutant were not provided in a consolidated table.

Antiviral Activity (IC50) of this compound

The half-maximal inhibitory concentration (IC50) reflects the concentration of a drug that is required to inhibit 50% of the viral replication in cell-based assays.

| HIV-1 Strain | IC50 (µM) | Reference |

| Wild-Type | ~0.1 | [12] |

| Multi-PI-Resistant Clinical Isolates (average) | 0.23 | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory constant (Ki) of this compound against HIV-1 protease.

Principle: The assay measures the cleavage of a fluorogenic substrate by HIV-1 protease. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescence signal.

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of HIV-1 protease, and the various concentrations of this compound.

-

Incubate the mixture for a pre-determined time at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 508 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Determine the IC50 value from the dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Principle: ITC measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (HIV-1 protease).

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified HIV-1 protease in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Prepare a solution of this compound in the same buffer. It is critical that the buffer for both the protein and the ligand are identical to minimize heats of dilution.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the HIV-1 protease solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of the this compound solution into the protease solution.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw ITC data consists of a series of heat spikes for each injection.

-

Integrate the area under each spike to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

-

The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

X-ray Crystallography of this compound-HIV-1 Protease Complex

X-ray crystallography provides a high-resolution three-dimensional structure of the this compound molecule bound to the active site of HIV-1 protease.

Principle: X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern can be used to determine the arrangement of atoms within the crystal.

Methodology:

-

Crystallization:

-

Co-crystallize purified HIV-1 protease with an excess of this compound. This is typically achieved using vapor diffusion methods (hanging drop or sitting drop).

-

Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals.

-

-

Data Collection:

-

Mount a single crystal and expose it to a high-intensity X-ray beam, usually from a synchrotron source.

-

Rotate the crystal and collect a series of diffraction images.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and the intensities of the diffracted X-rays.

-

Solve the phase problem using molecular replacement, using a known structure of HIV-1 protease as a model.

-

Build an atomic model of the this compound-protease complex into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy.

-

-

Structural Analysis:

-

Analyze the final structure to identify the specific molecular interactions (hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues of the protease active site.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the mechanism of action of this compound.

Figure 1: Dual inhibition of HIV protease by this compound.

Figure 2: Experimental workflow for Isothermal Titration Calorimetry.

Figure 3: Logical pathway for the development of this compound resistance.

Conclusion

This compound's mechanism of action against HIV protease is a compelling example of rational drug design leading to a therapeutic agent with significant clinical benefits, especially for treatment-experienced patients. Its non-peptidic nature, dual-pronged inhibitory mechanism targeting both the catalytic activity and dimerization of the protease, and its unique thermodynamic binding profile contribute to its high potency and robust resistance profile. The experimental methodologies detailed in this guide provide the foundation for the continued study and development of next-generation protease inhibitors. A thorough understanding of these core principles is essential for researchers and drug development professionals working to combat the ongoing challenge of HIV drug resistance.

References

- 1. In Vitro Selection and Characterization of Human Immunodeficiency Virus Type 1 Variants with Increased Resistance to ABT-378, a Novel Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Loss of the Protease Dimerization Inhibition Activity of this compound (TPV) and Its Association with the Acquisition of Resistance to TPV by HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.co.jp [abcam.co.jp]

- 7. Loss of Protease Dimerization Inhibition Activity of Darunavir Is Associated with the Acquisition of Resistance to Darunavir by HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [scholarworks.gsu.edu]

- 11. Unique thermodynamic response of this compound to human immunodeficiency virus type 1 protease drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipranavir (TPV), marketed under the brand name Aptivus, is a non-peptidic protease inhibitor (PI) that has carved a significant niche in the management of HIV-1 infection, particularly in treatment-experienced patients with resistance to other PIs.[1] Its unique chemical scaffold, a dihydropyrone sulfonamide, sets it apart from the predominantly peptide-based PIs, contributing to its distinct resistance profile and mechanism of action.[2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) studies that culminated in the discovery and optimization of this compound, offering valuable insights for researchers and professionals engaged in the design and development of novel antiviral agents. We will delve into the quantitative data gleaned from these studies, detail the experimental protocols used to assess compound activity, and visualize the key molecular interactions and experimental workflows.

Mechanism of Action

This compound functions by potently inhibiting the HIV-1 protease, an enzyme critical for the viral life cycle.[3] This aspartyl protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. Inhibition of this cleavage process results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[3]

Two key mechanisms are proposed to underlie this compound's potency, especially against resistant strains. Firstly, its non-peptidic nature and inherent flexibility are thought to allow it to bind effectively to the active site of mutant protease enzymes that have developed resistance to more rigid, peptide-based inhibitors.[3] This adaptability enables this compound to accommodate amino acid substitutions within the active site. Secondly, this compound establishes a strong hydrogen bonding network with the backbone of the protease active site, particularly with the conserved Asp30 residue, a feature that contributes to its robust activity against resistant variants.[3]

Structure-Activity Relationship (SAR) Studies

The development of this compound (formerly PNU-140690) stemmed from a broad screening effort that identified phenprocoumon as a weakly active lead compound. Iterative cycles of structure-based design led to the exploration of the dihydropyrone sulfonamide scaffold, which ultimately yielded a series of highly potent inhibitors. The following sections and tables summarize the key SAR findings from these foundational studies.

Core Scaffold: The Dihydropyrone Ring

The 5,6-dihydro-4-hydroxy-2-pyrone core is a critical pharmacophore of this compound. Early studies explored various heterocyclic systems, with the dihydropyrone ring consistently demonstrating superior activity. Modifications to this core generally led to a significant loss of potency, highlighting its importance in orienting the other key functionalities for optimal interaction with the protease active site.

The Sulfonamide Linker and the P2' Moiety

The incorporation of a sulfonamide linker was a pivotal discovery in enhancing the inhibitory activity of the dihydropyrone series. This group plays a crucial role in binding to the S2' subsite of the HIV protease. The nature of the substituent on the sulfonamide nitrogen (the P2' ligand) was found to be a key determinant of potency.

Table 1: SAR of the P2' Sulfonamide Substituent

| Compound | P2' Substituent (R) | HIV Protease K_i (nM) | Antiviral IC_90 (nM) |

| This compound (VI) | 5-(trifluoromethyl)pyridin-2-yl | 0.008 | 100 |

| Analog A | Phenyl | >1000 | >10000 |

| Analog B | 3-pyridyl | 0.2 | 800 |

| Analog C | 5-chloropyridin-2-yl | 0.015 | 150 |

| Analog D | 3,5-dichlorophenyl | 0.03 | 300 |

Data extracted and synthesized from Turner et al., J. Med. Chem. 1998, 41 (18), pp 3467–3476.[4]

The data clearly indicates that a heteroaromatic ring, particularly a substituted pyridine, at the P2' position is optimal for high-affinity binding and potent antiviral activity. The 5-(trifluoromethyl)pyridin-2-yl group of this compound emerged as the most effective substituent in this series.

The P1 and P2 Ligands

The substituents at the 3 and 5 positions of the dihydropyrone ring, which occupy the S1 and S2 pockets of the protease, respectively, also significantly influence activity.

Table 2: SAR of the P1 and P2 Substituents

| Compound | P1 Substituent (R1) | P2 Substituent (R2) | HIV Protease K_i (nM) |

| This compound (VI) | Ethyl | 1-phenylpropyl | 0.008 |

| Analog E | Methyl | 1-phenylpropyl | 0.05 |

| Analog F | Ethyl | Benzyl | 0.1 |

| Analog G | Isopropyl | 1-phenylpropyl | 0.02 |

Data extracted and synthesized from Turner et al., J. Med. Chem. 1998, 41 (18), pp 3467–3476.[4]

These studies demonstrated that an ethyl group at the P1 position and a 1-phenylpropyl group at the P2 position provided the optimal combination for potent enzyme inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

HIV-1 Protease Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 5.5)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add a small volume of the diluted test compound to the assay buffer.

-

Add the HIV-1 protease solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometric plate reader (e.g., excitation at 340 nm, emission at 490 nm). The cleavage of the substrate separates the fluorophore from the quencher, resulting in a detectable signal.

-

Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the protease activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (K_m).

Antiviral Activity Assay in MT-4 Cells

This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., IIIB strain)

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., acidified isopropanol)

-

Spectrophotometric plate reader

Procedure:

-

Seed MT-4 cells into 96-well microplates at a predetermined density.

-

Add serial dilutions of the test compounds to the wells.

-

Infect the cells with a standardized amount of HIV-1. Include uninfected control wells and infected, untreated control wells.

-

Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator to allow for viral replication and the induction of cytopathic effects.

-

After the incubation period, add MTT solution to each well. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Incubate for a few hours to allow for formazan crystal formation.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a spectrophotometric plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.

-

Determine the EC50 value, the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cytotoxicity Assay

This assay assesses the toxicity of the test compounds to the host cells.

Materials:

-

MT-4 cells (or other relevant cell line)

-

Cell culture medium

-

Test compounds dissolved in DMSO

-

96-well microplates

-

MTT solution

-

Solubilizing agent

-

Spectrophotometric plate reader

Procedure:

-

Seed MT-4 cells into 96-well microplates.

-

Add serial dilutions of the test compounds to the wells. Include untreated control wells.

-

Incubate the plates for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate to allow for formazan formation.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of each well.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

The selectivity index (SI) can then be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), which provides a measure of the compound's therapeutic window.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound's SAR studies.

Caption: Logical progression of this compound's structure-activity relationship studies.

Caption: Experimental workflow for determining the antiviral activity of compounds.

Caption: Signaling pathway illustrating HIV-1 protease inhibition by this compound.

Conclusion

The structure-activity relationship studies of the dihydropyrone sulfonamide class of HIV-1 protease inhibitors successfully led to the discovery of this compound, a potent antiviral agent with a unique profile against drug-resistant viral strains. The systematic optimization of the core scaffold, the sulfonamide linker, and the P1, P2, and P2' substituents, guided by quantitative enzymatic and cell-based assays, was instrumental in achieving the desired potency and pharmacological properties. The detailed experimental protocols and the logical progression of the SAR campaign described herein provide a valuable case study for medicinal chemists and drug discovery scientists. The insights gained from the development of this compound continue to inform the design of next-generation antiretroviral therapies aimed at overcoming the persistent challenge of HIV drug resistance.

References

- 1. This compound: the first nonpeptidic protease inhibitor for the treatment of protease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound (PNU-140690): a potent, orally bioavailable nonpeptidic HIV protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tipranavir (TPV), marketed under the trade name Aptivus, stands as a significant milestone in the landscape of antiretroviral therapy.[1] It is a nonpeptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV), specifically designed to combat viral strains that have developed resistance to other PIs.[2] Unlike its peptidomimetic predecessors, this compound's unique chemical scaffold, a dihydropyrone sulfonamide, grants it a distinct resistance profile and potent activity against multi-drug resistant HIV-1.[3][4] This guide delves into the technical journey of this compound, from its discovery and intricate mechanism of action to its clinical development and the experimental methodologies that underpinned its evaluation.

Discovery and Design

The quest for novel HIV protease inhibitors with improved resistance profiles led researchers away from traditional peptide-based structures. This compound's discovery originated from a high-throughput screening program that identified phenprocoumon, a coumarin derivative, as a lead template for HIV protease inhibition.[5][6] This nonpeptidic starting point was a strategic shift, aiming to create a molecule that would bind to the HIV protease active site in a manner distinct from existing PIs, thereby circumventing established resistance mutations.

Iterative cycles of structure-based design and chemical synthesis led to the development of the dihydropyrone sulfonamide class of inhibitors.[6] This process involved extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, culminating in the synthesis of this compound (PNU-140690).[6] X-ray crystallography played a pivotal role, providing insights into the binding interactions within the protease active site and guiding the chemical modifications that enhanced the compound's inhibitory activity.[3][6]

Mechanism of Action

This compound exerts its antiviral effect by directly inhibiting the HIV-1 protease, an enzyme critical for the viral life cycle.[7] This aspartic protease is responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[8] The inhibition of this cleavage process results in the production of immature, non-infectious viral particles, thus halting the spread of the infection.[8][9]

The potency of this compound, particularly against resistant strains, is attributed to two key mechanisms:

-

Structural Flexibility: As a nonpeptidic inhibitor, this compound forms fewer hydrogen bonds with the protease active site compared to peptidic PIs. This inherent flexibility allows it to adapt and fit into the active site of mutant proteases that would otherwise repel more rigid inhibitors.[8]

-

Unique Binding Interactions: this compound establishes strong hydrogen bonds with the amide backbone of the catalytic aspartate residues (Asp25/25') in the protease active site.[8] This interaction, coupled with a network of hydrophobic bonds, contributes to its high binding affinity and its ability to maintain inhibitory effects even in the presence of multiple resistance mutations.[3]

Pharmacokinetics and the Role of Ritonavir

This compound is characterized by extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[7][8] This rapid metabolism results in low oral bioavailability when administered alone. To overcome this, this compound is always co-administered with a low dose of Ritonavir, another protease inhibitor that acts as a potent CYP3A4 inhibitor.[9][10] This "boosting" strategy significantly increases this compound's plasma concentrations and prolongs its half-life, allowing for effective therapeutic levels to be maintained with twice-daily dosing.[9][11]

Table 1: Summary of this compound Pharmacokinetic Parameters (when co-administered with Ritonavir)

| Parameter | Value | Reference |

| Absorption | Food improves tolerability and absorption. | [12] |

| Protein Binding | >99.9% (to albumin and α-1-acid glycoprotein) | [8][12] |

| Metabolism | Hepatic, predominantly via CYP3A4. | [7][8] |

| Plasma Half-life | Approximately 5.5 - 6.0 hours. | [12] |

| Recommended Dose | 500 mg this compound with 200 mg Ritonavir, twice daily. | [7][13] |

Clinical Development and Efficacy

The clinical efficacy of ritonavir-boosted this compound was primarily established in two large, open-label, multicenter Phase III trials known as RESIST-1 and RESIST-2 (Randomized Evaluation of Strategic Intervention in multi-drug reSistant patients with this compound).[4][14] These studies enrolled highly treatment-experienced adult patients with HIV-1 strains resistant to multiple protease inhibitors.[14] Patients were randomized to receive either ritonavir-boosted this compound plus an optimized background regimen (OBR) or a ritonavir-boosted comparator PI plus an OBR.[4]

The primary endpoint for these trials was the proportion of patients achieving a treatment response, defined as a confirmed ≥1 log₁₀ decrease in plasma HIV-1 RNA from baseline.[13][15] The results demonstrated the superior virologic response of the this compound-containing regimen.

Table 2: Key Efficacy Results from the RESIST Trials (24-Week Data)

| Outcome | This compound + Ritonavir + OBR | Comparator PI + Ritonavir + OBR | Reference |

| Treatment Response (≥1 log₁₀ viral load reduction) | 40% | 18% | [13] |

| Proportion with Undetectable Viral Load (<50 copies/mL) | Significantly higher in the this compound arm | - | [14] |

| Mean CD4+ Cell Count Increase | Significantly greater in the this compound arm | - | [16] |

Based on these robust data, this compound received accelerated approval from the U.S. Food and Drug Administration (FDA) on June 22, 2005, for the treatment of HIV-1 infection in highly treatment-experienced adults with evidence of viral replication and HIV-1 strains resistant to multiple protease inhibitors.[1][14][17]

Resistance Profile

A key advantage of this compound is its high genetic barrier to resistance.[18] The development of clinically significant resistance to this compound typically requires the accumulation of multiple mutations in the protease gene, in contrast to some earlier PIs where a single mutation could confer high-level resistance.[1][18]

Table 3: this compound Resistance-Associated Mutations

| Mutation | Amino Acid Change |

| L10V | Leucine to Valine |

| I13V | Isoleucine to Valine |

| K20M/R/V | Lysine to Methionine/Arginine/Valine |

| L33F | Leucine to Phenylalanine |

| M36I | Methionine to Isoleucine |

| M46L | Methionine to Leucine |

| I47V | Isoleucine to Valine |

| I54A/M/V | Isoleucine to Alanine/Methionine/Valine |

| V82L/T | Valine to Leucine/Threonine |

| I84V | Isoleucine to Valine |

| Source:[16] |

The V82L mutation appears to be particularly unique to this compound resistance.[2] The response to this compound therapy has been shown to correlate with the number of baseline PI resistance mutations.[14]

Experimental Protocols

The development of this compound relied on a suite of standardized and novel assays to characterize its activity and resistance profile.

Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory constant (Ki) of a compound against purified HIV-1 protease.

-

Materials:

-

Recombinant HIV-1 Protease.

-

Fluorogenic peptide substrate (e.g., containing a FRET pair like EDANS/DABCYL).

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 5.5).

-

Test compound (this compound) dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Methodology:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

Add a fixed amount of recombinant HIV-1 protease to each well of the microplate containing the assay buffer.

-

Add the various concentrations of this compound (or DMSO as a control) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 490 nm). The cleavage of the substrate separates the FRET pair, resulting in an increase in fluorescence.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the reaction velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the substrate concentration and its affinity (Km) for the enzyme. This compound exhibits a Ki of approximately 8-19 pM against wild-type HIV-1 protease.[3][6]

-

Protocol 2: Cell-Based Antiviral Activity Assay (MT-4 Cell Assay)

This protocol determines the concentration of the drug required to inhibit HIV-1 replication in a cell culture system (EC₅₀).

-

Materials:

-

MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection).

-

Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

-

Test compound (this compound) dissolved in DMSO.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for assessing cell viability.

-

96-well clear microplate.

-

-

Methodology:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Seed MT-4 cells into the wells of a 96-well plate.

-

Add the diluted this compound to the appropriate wells. Include wells with cells only (mock infection) and cells with virus only (no drug control).

-

Infect the cells by adding a pre-titered amount of HIV-1 stock to each well (except the mock-infected wells).

-

Incubate the plate for 5 days at 37°C in a CO₂ incubator to allow for viral replication and the induction of cytopathic effects.

-

After incubation, add MTT reagent to all wells and incubate for another 4 hours. Live cells will convert the yellow MTT into purple formazan crystals.

-

Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell protection for each drug concentration relative to the mock-infected and virus-infected controls.

-

Determine the EC₅₀ value (the drug concentration that protects 50% of cells from the viral cytopathic effect) by plotting the percentage of protection against the logarithm of the drug concentration.

-

Safety and Tolerability

While effective, this compound's use is associated with a notable side effect profile. The most common adverse reactions reported in clinical trials were gastrointestinal, including diarrhea and nausea.[19] More seriously, this compound carries an FDA black box warning regarding the risks of both clinical hepatitis and hepatic decompensation, as well as intracranial hemorrhage.[1][3] Regular monitoring of liver function is crucial for patients on this compound-containing regimens.

Conclusion

The development of this compound represents a triumph of rational drug design, successfully creating a nonpeptidic protease inhibitor with a unique resistance profile. Its potent activity against multi-drug resistant HIV-1 has provided a critical therapeutic option for treatment-experienced patients who have exhausted other alternatives. The journey of this compound, from its discovery through rigorous preclinical and clinical evaluation, underscores the importance of innovative chemical approaches to overcome the persistent challenge of antiviral drug resistance. As a tool for salvage therapy, this compound remains an important component of the antiretroviral armamentarium.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 4. This compound: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 13. FDA Announcement of this compound Approval [natap.org]

- 14. FDA Approval: this compound [medscape.com]

- 15. This compound (Aptivus) approved in US | HIV i-Base [i-base.info]

- 16. This compound: a ritonavir-boosted protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

An in-depth analysis of the binding characteristics of Tipranavir to wild-type and mutant HIV-1 protease, detailing the thermodynamic and structural basis for its potent antiviral activity and resilience to resistance.

This compound, a non-peptidic protease inhibitor, stands as a critical component in the arsenal against HIV-1, particularly in cases of multi-drug resistance.[1] Its unique structural and thermodynamic profile allows it to maintain significant efficacy against viral strains that have developed resistance to other protease inhibitors.[2][3] This technical guide provides a comprehensive overview of the binding affinity of this compound to both wild-type and mutant HIV-1 protease, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by binding to the active site of the HIV-1 protease, an enzyme essential for the cleavage of viral Gag and Gag-Pol polyproteins.[2][4] This inhibition prevents the maturation of viral particles, rendering them non-infectious and thereby halting the viral replication cycle.[2] The potency of this compound is attributed to its non-peptidic structure, which allows for greater flexibility in the active site.[5] This flexibility enables it to establish a robust network of hydrogen bonds with invariant regions of the protease, including the catalytic Asp25 and the backbone of Asp29, Asp30, Gly48, and Ile50.[6][7] Notably, this compound forms direct hydrogen bonds with Ile50, a feature distinguishing it from other inhibitors that rely on a water molecule for this interaction.[7]

Binding Affinity: Wild-Type vs. Mutant Protease

This compound exhibits high potency against wild-type HIV-1 protease, with reported inhibition constants (Ki) in the picomolar range.[6][7] More remarkably, it retains substantial activity against a wide array of protease inhibitor-resistant viral strains.[1][8] The development of resistance to this compound is a complex process, often requiring the accumulation of multiple mutations (16-20) to confer significant resistance, a higher genetic barrier compared to many other protease inhibitors.[9]

Quantitative Analysis of Binding Affinity

The following table summarizes the binding affinity of this compound and for comparison, other protease inhibitors, against wild-type and various mutant HIV-1 protease strains.

| Protease Variant | This compound (TPV) | Atazanavir (ATV) | Lopinavir (LPV) | Amprenavir (APV) | Indinavir (IDV) | Data Type | Reference |

| Wild-Type | 19 pM | 35 pM | 31 pM | 170 pM | 250 pM | Ki | [10] |

| Wild-Type | 8 pM | - | - | - | - | Ki | |

| Wild-Type | 0.03 - 0.07 µM | - | - | - | - | IC50 | [11] |

| V82F/I84V Mutant | 0.3 nM | 0.4 nM | 1.0 nM | 21 nM | 32 nM | Ki | |

| Multi-PI-Resistant Isolates | 66 - 410 nM | - | - | - | - | IC50 | [12] |

Thermodynamic Profile of Binding

The resilience of this compound against resistant mutants is rooted in its unique thermodynamic binding profile. The high potency of this compound against wild-type protease is driven by a very large favorable entropy change (-TΔS = -14.6 kcal/mol), coupled with a small but favorable enthalpy change (ΔH = -0.7 kcal/mol at 25°C).[7][10] When encountering mutations, this compound exhibits a distinctive ability to compensate for entropic losses with enthalpic gains or minimal enthalpic losses.[7][13] This thermodynamic compensation results in only a small net loss in binding affinity, allowing it to maintain effective inhibition against mutant proteases.[7]

The table below details the thermodynamic parameters of this compound binding to wild-type and mutant HIV-1 protease.

| Protease Variant | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Wild-Type | -14.6 | -0.7 | -13.9 | [10] |

| I50V Mutant | -13.5 | -0.1 | -13.4 | [7] |

| V82F/I84V Mutant | -12.9 | +0.4 | -13.3 | [7] |

| Multidrug-Resistant Mutant | -11.9 | -1.7 | -10.2 | [7] |

| TPV-Selected Mutant | -11.6 | -0.6 | -11.0 | [7] |

Experimental Protocols

The determination of this compound's binding affinity and thermodynamic profile relies on several key experimental techniques.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a fundamental technique used to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol Outline:

-

Sample Preparation: Purified HIV-1 protease (wild-type or mutant) is placed in the sample cell of the calorimeter. The inhibitor, this compound, is loaded into the injection syringe. Both solutions are prepared in the same buffer (e.g., 10 mM sodium acetate, pH 5.0, containing 2% DMSO) to minimize heats of dilution.[10]

-

Titration: A series of small, precise injections of the inhibitor solution are made into the protease solution while the temperature is held constant.[14]

-

Data Acquisition: The heat released or absorbed during each injection is measured by the calorimeter.

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of inhibitor to protein, is fitted to a binding model to extract the thermodynamic parameters.[14] Due to the limited solubility of this compound, reverse titration experiments, where the protease is injected into the inhibitor solution, are sometimes performed to determine the binding enthalpy.[10]

Enzyme Inhibition Assay (IC50 Determination)

Enzyme inhibition assays are used to determine the concentration of an inhibitor required to reduce the activity of an enzyme by 50% (IC50).

Protocol Outline:

-

Reaction Mixture: A reaction mixture containing the HIV-1 protease, a fluorogenic or chromogenic substrate, and varying concentrations of this compound is prepared in a suitable buffer.[15]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).[15]

-

Measurement: The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance.[15][16]

-

Data Analysis: The reaction rates are plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to calculate the IC50 value.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the interaction between this compound and the HIV-1 protease active site.

Protocol Outline:

-

Crystallization: The HIV-1 protease is co-crystallized with this compound. This involves mixing the purified protein with the inhibitor and setting up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).[17]

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[18]

-

Structure Determination: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex.

-

Structural Analysis: The atomic model of the complex is built into the electron density map and refined to reveal the precise molecular interactions, including hydrogen bonds and van der Waals contacts, between this compound and the protease.[6][7]

Visualizations

This compound-HIV Protease Interaction

Caption: Interaction of this compound with key residues in the HIV-1 protease active site.

Mechanism of Resistance and this compound's Response

Caption: How protease mutations lead to resistance and this compound's compensatory mechanisms.

Experimental Workflow for Binding Affinity Analysis

Caption: Workflow for determining the binding affinity and structural basis of this compound inhibition.

References

- 1. This compound: the first nonpeptidic protease inhibitor for the treatment of protease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 7. Unique thermodynamic response of this compound to human immunodeficiency virus type 1 protease drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unique Thermodynamic Response of this compound to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genotypic Changes in Human Immunodeficiency Virus Type 1 Protease Associated with Reduced Susceptibility and Virologic Response to the Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. journals.asm.org [journals.asm.org]

- 14. mdpi.com [mdpi.com]

- 15. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biocryst-stud.home.amu.edu.pl [biocryst-stud.home.amu.edu.pl]

- 18. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipranavir (TPV), marketed as Aptivus, is a non-peptidic protease inhibitor (PI) used in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Developed by Boehringer Ingelheim, it is specifically indicated for treatment-experienced adult patients with evidence of viral replication and HIV-1 strains resistant to multiple protease inhibitors.[2][3] What distinguishes this compound is its unique chemical structure, a dihydropyrone, which confers a distinct resistance profile compared to earlier peptidomimetic PIs.[4][5] This guide provides a comprehensive overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, efficacy against wild-type and resistant HIV-1 strains, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound functions by directly inhibiting the HIV-1 protease, an enzyme critical for the viral life cycle.[1][6] The HIV-1 protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[2][7] This cleavage is an essential step in the assembly of new, infectious virions.

This compound, as a competitive inhibitor, binds to the active site of the HIV-1 protease.[1] This binding prevents the protease from processing the polyproteins, resulting in the production of immature and non-infectious viral particles, thereby halting the viral replication cycle.[1][2] The molecular flexibility of this compound allows it to fit into the active site of the protease enzyme even in viruses that have developed resistance to other PIs.[2][4]

Caption: this compound's mechanism of action in inhibiting HIV-1 protease.

In Vitro Antiviral Activity

This compound demonstrates potent in vitro activity against a broad range of laboratory strains and clinical isolates of HIV-1.[8] Its efficacy is often measured by the 50% effective concentration (EC50) or the 90% inhibitory concentration (IC90), which represent the drug concentration required to inhibit 50% or 90% of viral replication, respectively.

Table 1: In Vitro Activity of this compound against Wild-Type and Clinical HIV-1 Isolates

| HIV-1 Strain Type | Parameter | Concentration Range | Reference |

| Laboratory Strains & Clinical Isolates | EC50 | 30–70 nM | [9] |

| Clinical Isolates | IC90 | 0.1 µM | [4] |

| Laboratory Strains & Clinical Isolates | EC50 | 0.07 to 0.18 µmol/L (42 to 108 ng/mL) | [8] |

Table 2: In Vitro Activity of this compound against Protease Inhibitor-Resistant HIV-1 Isolates

| HIV-1 Strain Characteristics | Number of Isolates | This compound Susceptibility | Reference |

| Highly PI cross-resistant | 107 | 90% fully sensitive (<4-fold resistance) | [10] |

| Highly PI cross-resistant | 107 | 7.5% intermediate resistance (4-10 fold) | [10] |

| Highly PI cross-resistant | 107 | 2.8% resistant (>10-fold) | [10] |

| >10-fold resistance to at least 4 PIs | 85 | 87% fully susceptible | [10] |

| Heavily pretreated with PI-based regimens | 105 | 90% fully susceptible | [4] |

| Heavily pretreated with PI-based regimens | 105 | 8% intermediate resistance | [4] |

| Heavily pretreated with PI-based regimens | 105 | 2% >10-fold resistant | [4] |

| Multi-PI-resistant clinical isolates | Not specified | Average EC50 of 240 nmol/liter (range, 50 to 380 nmol/liter) | [11] |

This compound Resistance Profile

The development of resistance to this compound in vitro is a slow and complex process that requires the accumulation of multiple mutations in the protease gene.[8][12][13] In vitro studies have identified several key mutations associated with reduced susceptibility to this compound.

Key mutations associated with in vitro this compound resistance: L10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, and I84V.[12][13]

The V82L mutation appears to be unique to this compound resistance.[12] Viruses resistant to this compound often exhibit cross-resistance to other protease inhibitors, with the notable exception of saquinavir.[12][13] However, the unique resistance profile of this compound means that HIV-1 strains resistant to other PIs may still be susceptible to it.[12]

Experimental Protocols for In Vitro Antiviral Assays

The in vitro antiviral activity of this compound is typically assessed using cell-based assays that measure the inhibition of HIV-1 replication. Common methods include single-round infectivity assays and multi-round replication assays.

General Experimental Workflow

Caption: A generalized workflow for in vitro HIV-1 antiviral assays.

Detailed Methodologies

1. Cell Lines and Primary Cells:

-

TZM-bl cells: A HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR. These are commonly used for single-round infectivity assays.[14][15]

-

T-cell lines: Transformed T-cell lines such as MT-2, H9, and SupT1 are used for multi-round replication assays.[16][17]

-

Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV-1 infection.[16]

2. Virus Stocks:

-

Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates from patients are used.[11][17]

-

For single-round assays, Env-pseudotyped viruses are often generated.[14]

3. Assay Procedures:

-

Single-Round Infectivity Assay (e.g., TZM-bl based):

-

TZM-bl cells are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

A known amount of HIV-1 virus stock is added to the wells.

-

The plates are incubated for a defined period (e.g., 48 hours).

-

Viral infection is quantified by measuring the expression of the reporter gene (e.g., luciferase activity). The reduction in reporter signal in the presence of the drug is used to determine its inhibitory activity.[14][15][18]

-

-

Multi-Round Replication Assay (e.g., p24 Antigen Assay):

-

Susceptible cells (e.g., MT-2 or PBMCs) are infected with HIV-1 at a low multiplicity of infection.[17]

-

Infected cells are washed and then cultured in the presence of serial dilutions of this compound.

-

Cell-free supernatants are collected at various time points post-infection.

-

The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).[16][17]

-

4. Data Analysis:

-

The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control.

-

Non-linear regression analysis is used to fit the dose-response curve and determine the EC50 or IC50 value.

Conclusion

This compound demonstrates potent in vitro antiviral activity against both wild-type and multi-drug resistant strains of HIV-1. Its unique non-peptidic structure and flexible binding to the HIV-1 protease contribute to its distinct and favorable resistance profile, making it a valuable therapeutic option for treatment-experienced patients.[3][4][12] The in vitro evaluation of this compound, through well-established experimental protocols such as single-round infectivity and p24 antigen assays, has been crucial in defining its efficacy and resistance characteristics, guiding its clinical application in the management of HIV-1 infection.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: the first nonpeptidic protease inhibitor for the treatment of protease resistance [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. This compound: in vitro resistance data on a protease inhibitor for PI resistance [natap.org]

- 11. This compound-Ritonavir Genotypic Resistance Score in Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review of this compound in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selection and characterization of HIV-1 showing reduced susceptibility to the non-peptidic protease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hiv.lanl.gov [hiv.lanl.gov]

- 15. hcv.lanl.gov [hcv.lanl.gov]

- 16. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]

- 17. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular basis for the efficacy of Tipranavir, a non-peptidic protease inhibitor, against drug-resistant strains of Human Immunodeficiency Virus (HIV). By examining its unique structural and thermodynamic properties, we elucidate the mechanisms that allow this compound to maintain potency where other protease inhibitors fail. This document provides a comprehensive overview of its binding kinetics, interaction with the viral protease, and the experimental methodologies used to characterize its activity.

Introduction: Overcoming a High Genetic Barrier to Resistance

The emergence of multi-drug resistant (MDR) HIV strains presents a significant challenge in antiretroviral therapy. HIV protease, a critical enzyme in the viral life cycle responsible for cleaving viral polyproteins into functional proteins, is a primary target for a class of drugs known as protease inhibitors (PIs).[1] However, the high mutation rate of the HIV genome can lead to the selection of protease variants that are resistant to conventional PIs.

This compound (TPV), a non-peptidic PI, was specifically developed to combat these resistant strains.[2] Unlike the majority of PIs which are peptidomimetic, this compound's distinct chemical structure confers a unique resistance profile, requiring a higher genetic barrier for the development of resistance.[3] This guide delves into the molecular interactions and thermodynamic principles that are fundamental to this compound's sustained efficacy.

Mechanism of Action: A Tale of Flexibility and Entropy

This compound functions by binding to the active site of the HIV protease, preventing the cleavage of Gag and Gag-Pol polyproteins and thus inhibiting the formation of mature, infectious virions.[4] Its effectiveness against resistant protease variants is attributed to two primary molecular mechanisms:

-

Structural Flexibility: As a non-peptidic molecule, this compound possesses greater conformational flexibility compared to its peptidomimetic counterparts. This allows it to adapt to mutations within the protease active site that would typically hinder the binding of other PIs.[4] This adaptability is crucial for its broad activity against a wide range of PI-resistant HIV isolates.[5]

-

Unique Thermodynamic Profile: The binding of this compound to the HIV protease is a thermodynamically unique process. Unlike many other PIs whose binding is driven by a favorable change in enthalpy, this compound's high potency is largely the result of a significant favorable entropy change.[2][6] This entropy-driven binding is thought to arise from the displacement of water molecules from the active site upon inhibitor binding, a phenomenon that is less affected by mutations in the protease.[2] This allows this compound to compensate for potential losses in enthalpic interactions caused by resistance mutations, resulting in only a small loss of binding affinity.[6]

Quantitative Analysis of this compound's Efficacy

The potency of this compound against both wild-type and resistant HIV-1 protease has been extensively quantified. The following tables summarize key binding affinity (Ki), inhibitory concentration (IC50), and thermodynamic data, providing a comparative view of its efficacy.

Table 1: Binding Affinity (Ki) of this compound and Other Protease Inhibitors against Wild-Type HIV-1 Protease

| Protease Inhibitor | Ki (pM) |

| This compound (TPV) | 19 [2][6] |

| Atazanavir (ATV) | 35[2] |

| Lopinavir (LPV) | 31[2] |

| Darunavir (DRV) | 10[2] |

| Amprenavir (APV) | 170[2] |

| Indinavir (IDV) | 250[2] |

Table 2: Thermodynamic Parameters of this compound Binding to Wild-Type and Resistant HIV-1 Protease Mutants

| HIV-1 Protease Variant | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Ki (pM) | Fold Change in Ki |

| Wild-Type | -15.3 | -0.7[2][6] | -14.6[2][6] | 19[2][6] | 1.0 |

| I50V | -13.5 | 0.4 | -13.9 | 380 | 20 |

| V82F/I84V | -12.8 | -0.2 | -12.6 | 1,100 | 58 |

| MDR Mutanta | -12.4 | 1.2 | -13.6 | 2,300 | 121 |

| TPV-selected Mutantb | -12.2 | 0.8 | -13.0 | 3,300 | 174 |

Data sourced from Ohtaka et al. (2007). a Multidrug-resistant mutant: L10I/L33I/M46I/I54V/L63I/V82A/I84V/L90M.[2][6] b In vitro-selected mutant: I13V/V32L/L33F/K45I/V82L/I84V.[2][6]

Table 3: In Vitro Inhibitory Activity (IC50) of this compound against HIV-2 Protease

| Protease Inhibitor | IC50 (nM) against HIV-2 |

| This compound (TPV) | >1000 |

| Lopinavir (LPV) | 4.8 |

| Saquinavir (SQV) | 2.0 |

| Darunavir (DRV) | 3.5 |

| Indinavir (IDV) | 12 |

| Atazanavir (ATV) | 21 |

| Nelfinavir (NFV) | >1000 |

| Amprenavir (APV) | >1000 |

Data from Witvrouw et al. (2009) and Anderson et al. (2008).

Structural Basis of this compound's Interaction with HIV Protease

X-ray crystallography studies have provided atomic-level insights into how this compound binds to the HIV protease active site. A key feature of this interaction is the formation of a robust hydrogen bond network with invariant regions of the protease, which is maintained even in the presence of resistance mutations.[2][6]

Notably, this compound forms direct hydrogen bonds with the backbone of Ile50 in the flap region of the protease.[2][6] This is a significant distinction from other PIs, which typically interact with this residue via a water molecule.[2][6] This direct interaction contributes to the stabilization of the enzyme-inhibitor complex and is a crucial factor in overcoming resistance mutations that affect the flap region. Furthermore, strong hydrogen bonding with the amide backbone of Asp30 in the active site is also critical for its activity against resistant viruses.[4]

Caption: this compound's interaction with the HIV protease active site.

Experimental Protocols

The characterization of this compound's efficacy relies on a suite of sophisticated biophysical and cellular assays. Below are outlines of the key experimental protocols employed.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., HIV protease), and the resulting heat change is measured.

-

Methodology:

-

A solution of purified HIV-1 protease (wild-type or mutant) is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe.

-

A series of small, precise injections of the this compound solution are made into the protease solution.

-

The heat change after each injection is measured and integrated to generate a binding isotherm.

-

The isotherm is then fit to a binding model to determine the equilibrium dissociation constant (KD), which is the reciprocal of the binding affinity constant (Ka), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[7]

-

-

Reverse Titration: Due to the limited solubility of this compound, reverse titration experiments, where the protease solution is injected into the this compound solution, are often performed to determine the binding enthalpy.[2]

X-ray Crystallography

X-ray crystallography is used to determine the three-dimensional structure of the this compound-HIV protease complex at atomic resolution.

-

Principle: X-rays are diffracted by the electrons in a crystal of the protein-inhibitor complex. The diffraction pattern is used to calculate an electron density map, from which the atomic structure can be determined.

-

Methodology:

-

The HIV-1 protease (wild-type or mutant) is co-crystallized with this compound.

-

The resulting crystals are exposed to a beam of X-rays.

-

The diffraction data are collected and processed.

-

The structure is solved using molecular replacement or other phasing methods.

-

The atomic model is built into the electron density map and refined to produce a final, high-resolution structure.[8]

-

Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the catalytic activity of HIV protease.

-

Principle: The assay typically uses a synthetic peptide substrate that contains a cleavage site for HIV protease and is labeled with a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

-

Methodology:

-

HIV-1 protease is incubated with varying concentrations of this compound.

-

The fluorescently labeled peptide substrate is added to initiate the reaction.

-

The increase in fluorescence over time is measured using a fluorometer.

-

The rate of the reaction is calculated for each this compound concentration.

-

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, is determined by plotting the reaction rate against the inhibitor concentration.

-

Cell-Based Antiviral Assay

This assay determines the effectiveness of this compound at inhibiting HIV replication in a cellular context.

-

Principle: HIV-permissive cells are infected with the virus in the presence of varying concentrations of this compound. The extent of viral replication is then measured.

-

Methodology:

-

T-lymphocyte cell lines or peripheral blood mononuclear cells (PBMCs) are cultured.

-

The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

-

The infected cells are then treated with a range of concentrations of this compound.

-

After a period of incubation, the amount of viral replication is quantified by measuring reverse transcriptase activity or the level of p24 antigen in the cell culture supernatant.[9]

-

The EC50 value, the concentration of this compound that inhibits 50% of viral replication, is then calculated.

-

Resistance Determination Workflow

The determination of HIV resistance to this compound, as with other antiretrovirals, involves either genotypic or phenotypic assays.

Caption: Workflow for determining HIV resistance to this compound.

-